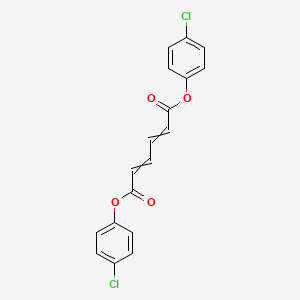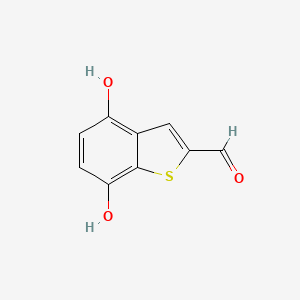
4,7-Dihydroxy-1-benzothiophene-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,7-Dihydroxy-1-benzothiophene-2-carbaldehyde is a heterocyclic compound that features a benzothiophene core with hydroxyl groups at positions 4 and 7 and an aldehyde group at position 2.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4,7-Dihydroxy-1-benzothiophene-2-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the condensation of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions, leading to the formation of the thiophene ring . Another approach involves the Paal–Knorr reaction, where 1,4-dicarbonyl compounds are condensed with phosphorus pentasulfide (P4S10) as sulfurizing agents .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general principles of heterocyclic synthesis, such as the use of microwave-assisted synthesis for higher yields and fewer side reactions, can be applied .
Análisis De Reacciones Químicas
Types of Reactions: 4,7-Dihydroxy-1-benzothiophene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the benzothiophene ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Friedel-Crafts acylation using aluminum chloride (AlCl3) as a catalyst is a common method.
Major Products:
Oxidation: Formation of benzothiophene-2,4,7-trione.
Reduction: Formation of 4,7-dihydroxy-1-benzothiophene-2-methanol.
Substitution: Formation of various substituted benzothiophenes depending on the electrophile used.
Aplicaciones Científicas De Investigación
4,7-Dihydroxy-1-benzothiophene-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Explored as a lead compound for developing new therapeutic agents, particularly in cancer research.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mecanismo De Acción
The mechanism of action of 4,7-Dihydroxy-1-benzothiophene-2-carbaldehyde involves its interaction with specific molecular targets. For instance, its anti-tumor activity is believed to be mediated through the inhibition of key enzymes involved in cell proliferation. The hydroxyl groups and the aldehyde moiety play crucial roles in binding to these targets, thereby modulating their activity .
Comparación Con Compuestos Similares
Benzofuran derivatives: Share a similar heterocyclic structure but with an oxygen atom instead of sulfur.
Thiophene derivatives: Similar sulfur-containing heterocycles but without the hydroxyl and aldehyde functional groups.
Uniqueness: 4,7-Dihydroxy-1-benzothiophene-2-carbaldehyde is unique due to the presence of both hydroxyl and aldehyde groups, which confer distinct chemical reactivity and biological activity compared to other benzothiophene and thiophene derivatives .
Propiedades
Número CAS |
656241-91-7 |
|---|---|
Fórmula molecular |
C9H6O3S |
Peso molecular |
194.21 g/mol |
Nombre IUPAC |
4,7-dihydroxy-1-benzothiophene-2-carbaldehyde |
InChI |
InChI=1S/C9H6O3S/c10-4-5-3-6-7(11)1-2-8(12)9(6)13-5/h1-4,11-12H |
Clave InChI |
YPRRTQSSTIWYJS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C2C(=C1O)C=C(S2)C=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


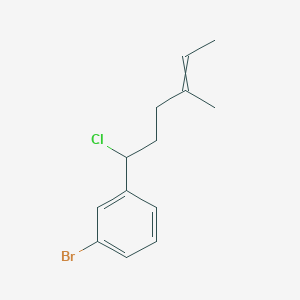
![(1r,4r)-4-((5-((3,5-bis(Trifluoromethyl)benzyl)(2-methyl-2H-tetrazol-5-yl)amino)-7,9-dimethyl-2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)methyl)cyclohexanecarboxylic acid](/img/structure/B12519936.png)
![2-(4-Hydroxyphenyl)-3-[9-(pentane-1-sulfonyl)nonyl]-1-benzothiophene-6-ol](/img/structure/B12519955.png)
![Octanoic acid [6-acetyloxy-3,3a-dihydroxy-3,6,9-trimethyl-8-(2-methyl-1-oxobut-2-enoxy)-2-oxo-4-(1-oxobutoxy)-4,5,6a,7,8,9b-hexahydroazuleno[4,5-b]furan-7-yl] ester](/img/structure/B12519959.png)
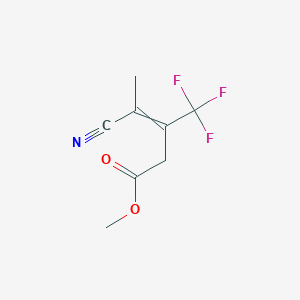
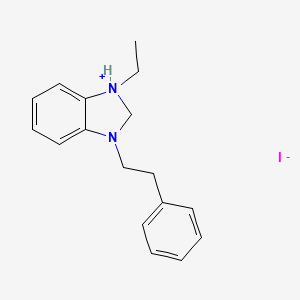
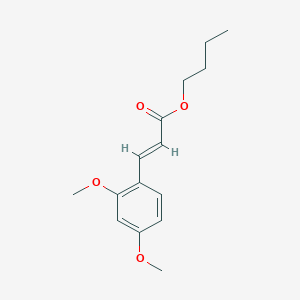
![Diethyl 2-[(naphthalen-2-yl)methylidene]butanedioate](/img/structure/B12519971.png)
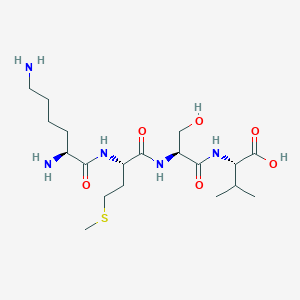
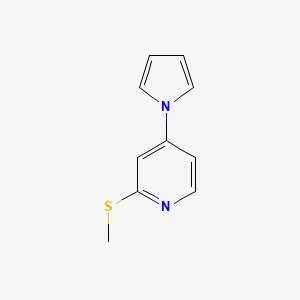
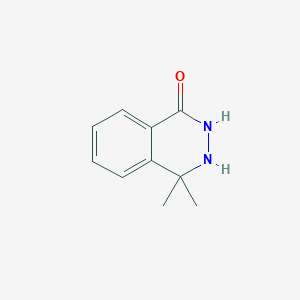
![2-[6-(Pyrazin-2-yl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B12519997.png)
![(9-Methyl-9-oxido-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl) 3-hydroxy-2-phenylpropanoate;hydrobromide](/img/structure/B12519998.png)
